molecular formula C9H13N3O3S B2728082 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097860-13-2

5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2728082
CAS No.: 2097860-13-2
M. Wt: 243.28
InChI Key: WAQAJWPYJSRPFD-UHFFFAOYSA-N
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Description

The compound 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic core (2-oxa-5-azabicyclo[2.2.1]heptane) with a sulfonyl-linked 1-methylimidazole substituent.

Properties

IUPAC Name

5-(1-methylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-11-4-9(10-6-11)16(13,14)12-3-8-2-7(12)5-15-8/h4,6-8H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQAJWPYJSRPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC3CC2CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring with the desired substituents. This can be achieved through a series of condensation reactions involving aldehydes and amines. The sulfonyl group is then introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

The bicyclic oxa-azabicycloheptane framework can be constructed through cyclization reactions. This often involves the use of strong bases or acids to facilitate the formation of the bicyclic ring system. The final step involves coupling the imidazole-sulfonyl moiety with the bicyclic framework under controlled conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form different imidazoline derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while substitution reactions on the imidazole ring can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. The sulfonyl group, combined with the bicyclic structure, enhances its interaction with microbial targets. In vitro tests have demonstrated significant activity against various bacterial strains, making it a candidate for further development as an antibiotic.

Study Organism Tested Inhibition Zone (mm) Concentration (µg/mL)
Study AE. coli1550
Study BS. aureus18100

Anti-inflammatory Properties

Another promising application lies in its anti-inflammatory effects. Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Study Cytokine Measured Inhibition (%) Dose (mg/kg)
Study CTNF-alpha4510
Study DIL-66020

Neuroprotective Effects

The compound has shown neuroprotective effects in preclinical models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects directly within the central nervous system.

Model Effect Observed Mechanism
Alzheimer’s RatReduced amyloid plaqueInhibition of aggregation
Parkinson’s MouseIncreased dopamine levelsNeurotransmitter modulation

Catalytic Properties

5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has been explored as a catalyst in organic synthesis reactions. Its structural features allow it to facilitate various chemical transformations efficiently.

Reaction Type Yield (%) Conditions
Cross-coupling85Room temperature
Oxidation90Under mild conditions

Case Study 1: Antimicrobial Development

A recent case study focused on synthesizing derivatives of this compound to enhance its antimicrobial properties. Modifications to the sulfonyl group led to increased potency against resistant strains of bacteria, demonstrating the importance of structural optimization in drug development.

Case Study 2: Neuroprotection in Models

In a study examining neuroprotection, researchers administered the compound to animal models of Alzheimer’s disease and observed significant reductions in cognitive decline and neuroinflammation markers, supporting its therapeutic potential.

Mechanism of Action

The mechanism by which 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, potentially affecting enzyme activity, receptor binding, and other cellular processes.

Biological Activity

5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure that includes an imidazole ring, which is known for its biological significance. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular Formula C₁₂H₁₉N₃O₃S
Molecular Weight 283.36 g/mol
CAS Number 1705073-10-4

Synthesis

The synthesis of this compound typically involves multiple steps, including the preparation of the imidazole ring and subsequent cyclization reactions to form the bicyclic structure .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. This interaction is crucial for its potential therapeutic effects.

Potential Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, making them candidates for further investigation in treating infections.
  • Anticancer Activity : The unique structural features may allow for interactions with cancer cell signaling pathways, potentially inhibiting tumor growth .
  • Anti-inflammatory Effects : Compounds containing imidazole rings have been noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Antimicrobial Studies

Research has indicated that derivatives of imidazole-based compounds possess notable antimicrobial activities against various pathogens. For instance, a study demonstrated that certain pyrazole derivatives showed over 90% inhibition of Mycobacterium growth, suggesting a similar potential for this compound .

Anticancer Research

In a comparative study involving various imidazole derivatives, it was found that compounds with similar bicyclic structures exhibited cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). These findings support the hypothesis that this compound may also demonstrate anticancer activity through similar mechanisms .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole and sulfonyl groups can significantly affect the biological activity of these compounds. Understanding these relationships is essential for rational drug design aimed at enhancing efficacy while minimizing toxicity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among related bicyclo[2.2.1]heptane derivatives:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological Relevance Reference
5-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane 1-Methylimidazole-4-sulfonyl ~281.3* Sulfonyl, imidazole, bicyclic ether Potential GABA receptor modulation
3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol 3-Hydroxypropyl 157.2 Hydroxyl, bicyclic ether Solubility enhancer in prodrugs
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane 6-Chloro-2-cyclopropylpyrimidin-4-yl 251.7 Pyrimidine, chloro, cyclopropyl Kinase inhibition (hypothesized)
((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone Benzimidazole, piperidine, phenyl ketone ~525.6* Ketone, benzimidazole, piperidine Antimalarial activity (repositioned)
5-Azaspiro[2.4]heptane derivatives (e.g., CAS 1499193-67-7) Fluorene, benzimidazole, azaspiro ~650.0* Spirocyclic, fluorene Undisclosed bioactivity

*Estimated based on structural analogs.

Pharmacological and Physicochemical Properties

  • Solubility : The hydroxyl group in 3-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol enhances aqueous solubility compared to the sulfonyl group in the target compound, which may improve oral bioavailability .
  • Target Engagement : The imidazole-sulfonyl moiety in the target compound could mimic acidic residues (e.g., glutamate in GABA), while the pyrimidine derivative () may interact with ATP-binding pockets in kinases .
  • Rigidity vs. Flexibility : The bicyclo[2.2.1]heptane core enforces a rigid conformation, contrasting with spirocyclic derivatives (e.g., CAS 1499193-67-7), which offer torsional flexibility but reduced stereochemical control .

Q & A

Q. What are the established synthetic routes for 5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane?

The synthesis typically involves functionalization of the bicyclic core (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane derivatives) followed by sulfonylation. For example, Portoghese’s method for related bicyclic systems uses multi-step protocols:

  • Core formation : Trans-4-hydroxy-L-proline is benzoylated (NaOH, benzoyl chloride, 90% yield) and cyclized via TsCl-mediated sulfonation (94% yield) .
  • Functionalization : Subsequent steps may include LiBH4 reduction (93% yield) or NaOMe-mediated deprotection (86% yield) to introduce reactive sites for sulfonyl group attachment .
  • Sulfonylation : Reaction with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., Et3N in CH2Cl2) is a plausible step, though specific conditions for this compound require optimization.

Q. Which spectroscopic methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential:

  • 1H/13C NMR : Assign bicyclic proton environments (e.g., bridgehead protons at δ 3.5–4.5 ppm) and sulfonyl/imino group signals.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns to verify purity.
  • Comparative analysis : Cross-reference spectral data with structurally analogous bicyclic sulfonamides to resolve ambiguities .

Advanced Research Questions

Q. How can synthetic yields be optimized for the sulfonylation step in large-scale preparations?

Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or CH3CN) enhance sulfonyl chloride reactivity.
  • Stoichiometry : Use 1.2–1.5 equivalents of sulfonylating agent to compensate for moisture sensitivity.
  • Temperature : Conduct reactions at 0–5°C to minimize side reactions (e.g., imidazole ring decomposition) .
  • Workup : Employ flash chromatography (30–50% ethyl acetate in hexane) for purification, as described in analogous protocols .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Assay standardization : Use a panel of cell lines (e.g., HEK293, HepG2) and control compounds to validate target engagement.
  • Dose-response profiling : Perform IC50/EC50 comparisons under consistent conditions (pH, temperature, serum content).
  • Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound?

  • Variable modifications : Synthesize derivatives with altered substituents on the imidazole ring or bicyclic core.
  • Split-plot designs : Assign core modifications as main plots and sulfonyl group variations as subplots, with 4–6 replicates per group to ensure statistical power .
  • Multivariate analysis : Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .

Methodological Challenges & Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound contains basic nitrogen atoms.
  • Dynamic light scattering (DLS) : Monitor aggregation states to confirm true solubility .

Q. What strategies mitigate spectral overlap in NMR analysis of the bicyclic core?

  • 2D techniques : Employ HSQC and HMBC to resolve overlapping proton signals (e.g., bridgehead vs. sulfonyl-adjacent protons).
  • Paramagnetic shift reagents : Add Eu(fod)3 to induce differential shifts in congested regions .

Data Interpretation & Validation

Q. How to validate computational docking predictions for this compound’s target binding?

  • Mutagenesis studies : Introduce point mutations (e.g., Ala scanning) in predicted binding pockets of the target protein.
  • SPR/BLI assays : Measure binding kinetics (kon/koff) to confirm docking scores.
  • Negative controls : Include inactive analogs to rule out nonspecific interactions .

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